4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol
Overview
Description
4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol is a chemical compound that features a triazole ring and a phenol group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. The presence of the triazole ring imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.
Biochemical Analysis
Biochemical Properties
It has been found to be involved in the synthesis of coordination polymers . These polymers have shown promising properties such as luminescent sensitivity and anti-tumor activities .
Cellular Effects
Preliminary studies suggest that coordination polymers synthesized from this compound demonstrate good anti-tumor activity toward tested glioma cells .
Molecular Mechanism
It is hypothesized that the compound may interact with certain enzymes or proteins, leading to changes in gene expression or enzyme activity .
Transport and Distribution
Future studies should investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol typically involves the reaction of 4-hydroxybenzaldehyde with 4H-1,2,4-triazole. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts such as acids or bases can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microbes, leading to cell lysis.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
- Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane
- 2,4-Dibromo-6-(((3-(4-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
Comparison: 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol is unique due to its specific combination of a triazole ring and a phenol group, which imparts distinct chemical properties and biological activities. Compared to similar compounds, it has shown higher sensitivity and efficiency in luminescent detection applications .
Properties
IUPAC Name |
4-(1,2,4-triazol-4-yliminomethyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c14-9-3-1-8(2-4-9)5-12-13-6-10-11-7-13/h1-7,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVRDRZKUXJKNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NN2C=NN=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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